2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a combination of furan, oxazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxazole Ring: This involves the cyclization of amino alcohols or similar precursors in the presence of dehydrating agents.
Coupling Reaction: The furan and oxazole intermediates are coupled using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of the oxazole intermediate with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Furanones, oxazole derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a tool for understanding the mechanisms of enzyme action and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. Key pathways involved include:
Signal Transduction: The compound affects signaling pathways by binding to receptors and altering their conformation.
Enzyme Inhibition: It inhibits the activity of specific enzymes by binding to their active sites.
Gene Expression: The compound can modulate gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carboxamide
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carboxylic acid
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-methyl ester
Uniqueness
The uniqueness of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, selectivity, and potency in its interactions with molecular targets.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-9-11-25(12-10-15)22-19(13-23)24-21(29-22)20-8-7-18(28-20)14-27-17-5-3-16(26-2)4-6-17/h3-8,15H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKIWJPEMNYXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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